molecular formula C15H24 B1194234 (+)-alpha-Longipinene

(+)-alpha-Longipinene

Cat. No.: B1194234
M. Wt: 204.35 g/mol
InChI Key: HICYDYJTCDBHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Longipinene: is an organic compound classified as a sesquiterpene. It is a colorless to pale yellow liquid with a distinctive pine-like aroma. The chemical formula for (+)-alpha-Longipinene is C15H24 , and it has a molecular weight of 204.35 g/mol . This compound is found naturally in various plants, including pine trees, and can also be synthesized chemically.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Longipinene can be synthesized through several chemical routes. One common method involves the cyclization of farnesyl diphosphate, catalyzed by the enzyme alpha-longipinene synthase . This enzyme facilitates the conversion of farnesyl diphosphate into (+)-alpha-Longipinene and diphosphate.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as pine trees. The extraction process includes steam distillation of pine resin, followed by purification steps to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Longipinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Alpha-Longipinene is unique among sesquiterpenes due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICYDYJTCDBHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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